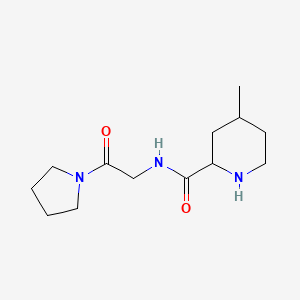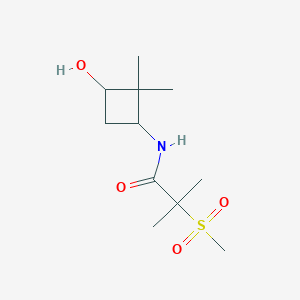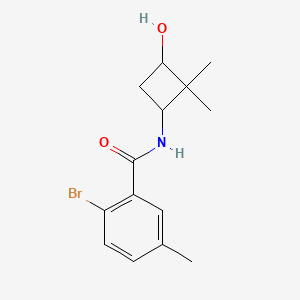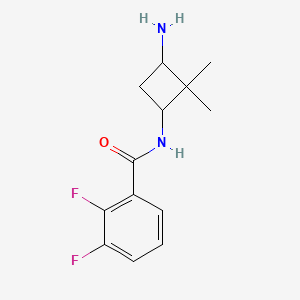![molecular formula C13H24N2O4 B6644594 3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid, commonly known as DMBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMBA is a synthetic analog of the natural amino acid, leucine, and has been found to have various biochemical and physiological effects.
作用机制
DMBA exerts its effects by activating the mammalian target of rapamycin (mTOR) pathway. The mTOR pathway is a key regulator of protein synthesis and cell growth. DMBA has been found to increase the activity of mTOR, leading to increased protein synthesis and cell growth.
Biochemical and Physiological Effects:
DMBA has been found to have various biochemical and physiological effects. It has been shown to increase protein synthesis and cell growth in various cell types. DMBA has also been found to increase the secretion of insulin and improve glucose metabolism in animal models.
实验室实验的优点和局限性
DMBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, DMBA has some limitations for lab experiments. It is a synthetic compound that may not accurately represent the effects of natural compounds. Additionally, the effects of DMBA may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on DMBA. One area of research is the investigation of the effects of DMBA on different cell types and under different experimental conditions. Another area of research is the development of new analogs of DMBA with improved activity and specificity. Additionally, the potential therapeutic applications of DMBA in the treatment of metabolic disorders such as diabetes and obesity should be explored.
Conclusion:
In conclusion, DMBA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. DMBA has been found to activate the mTOR pathway, leading to increased protein synthesis and cell growth. It has also been found to have various biochemical and physiological effects, including the regulation of insulin secretion and glucose metabolism. While DMBA has several advantages for lab experiments, it also has some limitations. Future research on DMBA should focus on investigating its effects on different cell types and under different experimental conditions, developing new analogs with improved activity and specificity, and exploring its potential therapeutic applications.
合成方法
DMBA is synthesized through a multi-step process that involves the reaction of leucine with a series of reagents. The first step involves the protection of the amino group of leucine using a suitable protecting group. This is followed by the reaction of the carboxylic acid group with a coupling reagent to form an activated ester. The activated ester is then reacted with the protected amine to form the DMBA.
科学研究应用
DMBA has been used extensively in scientific research due to its potential applications in various fields. It has been used as a tool to study protein synthesis, protein degradation, and the regulation of gene expression. DMBA has also been used to investigate the role of leucine in the regulation of insulin secretion and glucose metabolism.
属性
IUPAC Name |
3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-5-15(9(2)6-12(16)17)13(18)14-7-10(3)19-11(4)8-14/h9-11H,5-8H2,1-4H3,(H,16,17)/t9?,10-,11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFPLRKRERPVQH-FGWVZKOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)C(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(C)CC(=O)O)C(=O)N1C[C@H](O[C@H](C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)




![2-[1-(Azepan-1-ylsulfonyl)pyrrolidin-2-yl]ethanol](/img/structure/B6644564.png)

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![1,2-dimethyl-N-[2-[(2R)-pyrrolidin-2-yl]ethyl]imidazole-4-sulfonamide](/img/structure/B6644605.png)
![1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine](/img/structure/B6644607.png)

![4-[[(5-Fluoropyrimidin-2-yl)-methylamino]methyl]oxan-4-ol](/img/structure/B6644627.png)
